Partial PPARγ Agonism vs. Rosiglitazone's Full Agonism
LT175 acts as a partial agonist at human PPARγ, in contrast to the full agonist rosiglitazone. This differential activity is quantified by the maximal transcriptional activation achieved in reporter gene assays. While rosiglitazone elicits 100% maximal activation of PPARγ, LT175 reaches a significantly lower plateau, characteristic of partial agonism [1]. This property is mechanistically linked to its reduced adipogenic activity and distinct coregulator recruitment profile [2].
| Evidence Dimension | PPARγ Transcriptional Activation (Efficacy) |
|---|---|
| Target Compound Data | Partial agonist (efficacy <100% of rosiglitazone) |
| Comparator Or Baseline | Rosiglitazone (Full agonist, efficacy defined as 100%) |
| Quantified Difference | LT175 exhibits reduced maximal efficacy compared to rosiglitazone, consistent with a partial agonist profile. |
| Conditions | Cell-based reporter gene assay (PPARγ-GAL4 chimera) [1]. |
Why This Matters
Partial agonism is a key differentiator associated with a potentially safer therapeutic profile, avoiding the maximal activation linked to adverse effects of full agonists like rosiglitazone.
- [1] Gilardi F, Giudici M, Mitro N, et al. LT175 is a novel PPARα/γ ligand with potent insulin-sensitizing effects and reduced adipogenic properties. J Biol Chem. 2014;289(10):6908-20. View Source
- [2] Piemontese L, Fracchiolla G, Carrieri A, et al. Design, synthesis and biological evaluation of a class of bioisosteric oximes of the novel dual peroxisome proliferator-activated receptor α/γ ligand LT175. Eur J Med Chem. 2015;96:341-56. View Source
